molecular formula C9H9ClO3 B13038495 Ethyl 3-chloro-2-hydroxybenzoate CAS No. 56961-32-1

Ethyl 3-chloro-2-hydroxybenzoate

Cat. No.: B13038495
CAS No.: 56961-32-1
M. Wt: 200.62 g/mol
InChI Key: ODGDGWPLWHOHEP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-hydroxybenzoate (C₉H₉ClO₃) is an aromatic ester featuring a benzene ring substituted with hydroxyl (-OH), chloro (-Cl), and ethyl ester (-COOEt) groups at positions 2, 3, and 1, respectively. This compound is primarily utilized in organic synthesis, such as in Sonogashira coupling reactions to construct complex biaryl systems . Its structural uniqueness lies in the ortho positioning of the hydroxyl and chloro groups, which influences electronic properties, solubility, and reactivity compared to analogues.

Properties

CAS No.

56961-32-1

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 3-chloro-2-hydroxybenzoate

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3

InChI Key

ODGDGWPLWHOHEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-hydroxybenzoate can be synthesized through the esterification of 3-chloro-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-hydroxybenzoic acid and ethanol.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 3-chloro-2-hydroxybenzoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 3-chloro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-chloro-2-hydroxybenzoic acid, which can then interact with enzymes or receptors in biological systems. The chlorine and hydroxyl groups on the benzene ring contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key structural analogues include methyl esters with varying chloro and hydroxyl group positions (Table 1). Ethyl 3-chloro-2-hydroxybenzoate differs from these in ester alkyl chain length (ethyl vs. methyl) and substituent arrangement:

Compound Name CAS No. Substituent Positions Similarity Score Key Properties
Methyl 5-chloro-2-hydroxybenzoate 4068-78-4 5-Cl, 2-OH 0.92 Higher polarity due to para Cl-OH spacing
Methyl 2-chloro-5-hydroxybenzoate 247092-10-0 2-Cl, 5-OH 0.90 Altered H-bonding capacity
Methyl 4-chloro-2-hydroxybenzoate 22717-55-1 4-Cl, 2-OH 0.90 Reduced steric hindrance at position 4
Mthis compound 52159-67-8 3-Cl, 2-OH 0.86 Closest analogue; ethyl ester enhances lipophilicity

Key Observations :

  • Ethyl vs. Methyl Esters : The ethyl group increases lipophilicity and may reduce crystallization tendencies compared to methyl esters, impacting solubility in organic solvents .
  • Ortho Substitution : The 3-Cl and 2-OH arrangement in this compound creates intramolecular hydrogen bonding, stabilizing the molecule and altering acidity (pKa) compared to meta or para isomers .

Functionalized Derivatives

This compound serves as a precursor for complex molecules. For example, in the synthesis of Ethyl-5-(5-bromo-2-hydroxybenzoyl)-3-chloro-2-hydroxybenzoate (57d), bromination at position 5 introduces steric bulk and electronic effects, reducing yield (36%) compared to simpler derivatives .

Physical and Chemical Properties

  • Solubility : Ethyl esters generally exhibit higher solubility in ethyl acetate and dichloromethane than methyl esters, advantageous in extraction processes .
  • Thermal Stability : Intramolecular H-bonding in this compound may enhance thermal stability compared to analogues with distant substituents .

Biological Activity

Ethyl 3-chloro-2-hydroxybenzoate, a derivative of salicylic acid, has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological mechanisms, effectiveness against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

This compound features an ester functional group with chlorine and hydroxy substituents on the benzene ring. This unique structure enhances its reactivity and interaction with biological targets, allowing it to modulate enzyme activity and receptor binding effectively.

The biological activity of this compound is primarily attributed to:

  • Interaction with Enzymes : The hydroxy group can form hydrogen bonds with active sites on enzymes, while the chlorine atom may influence the compound's binding affinity.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further pharmaceutical development.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effectiveness Reference
AntimicrobialEffective against Gram-positive bacteria (e.g., Staphylococcus aureus)
Anti-inflammatoryInhibits inflammatory cytokines in vitro
Enzyme InteractionModulates enzyme activity related to inflammation and infection

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound inhibited growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anti-inflammatory Research : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines. This suggests a mechanism where the compound could be used in treating inflammatory conditions .
  • In Silico Studies : Computational modeling has indicated that this compound binds effectively to key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. These findings support its role as a potential anti-inflammatory drug candidate .

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